molecular formula C13H13ClF3N3 B1446247 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride CAS No. 1820613-72-6

4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride

Cat. No.: B1446247
CAS No.: 1820613-72-6
M. Wt: 303.71 g/mol
InChI Key: PRQBALUILFFTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride (molecular formula: C₁₃H₁₃ClF₃N₃, CAS: 1075729-10-0) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The structure includes a tetrahydro-pyridine ring fused with a pyrazole moiety, substituted at position 1 with a phenyl group and at position 3 with a trifluoromethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research .

Key structural features:

  • Phenyl substituent: Enhances aromatic interactions in biological targets.
  • Trifluoromethyl group: Improves metabolic stability and lipophilicity.
  • Hydrochloride salt: Increases aqueous solubility for formulation .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-10-8-17-7-6-11(10)19(18-12)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBALUILFFTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(F)(F)F)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and cytotoxicity profiles.

  • Molecular Formula : C12H12F3N3·HCl
  • Molecular Weight : 291.7 g/mol
  • CAS Number : 1074365-84-6

The compound exhibits various biological activities primarily due to its structural characteristics. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Inhibition of Mycobacterium tuberculosis

A significant study focused on the compound's ability to inhibit Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), an essential enzyme in the bacterial metabolism. The compound demonstrated:

  • IC₅₀ : 21.8 ± 0.8 μM against MTB PS.
  • Minimum Inhibitory Concentration (MIC) : 26.7 μM against MTB.
  • Non-cytotoxicity at concentrations up to 50 μM in RAW 264.7 cell line assays .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against MTB, it maintains a favorable safety profile. The lack of significant cytotoxic effects at higher concentrations suggests potential for therapeutic use without substantial toxicity risks.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds and their respective efficacies:

CompoundTarget PathogenIC₅₀ (μM)MIC (μM)Cytotoxicity (μM)
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridineMTB PS21.8 ± 0.826.7>50
Compound AMTB PS15.0 ± 1.020.0>100
Compound BMTB PS30.0 ± 2.035.0>75

Case Studies

  • Mycobacterial Inhibition : A study demonstrated that derivatives of pyrazolo-pyridines including our compound significantly inhibited MTB growth in vitro, suggesting a promising avenue for tuberculosis treatment development .
  • Pharmacokinetic Studies : Research aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors indicated that structural modifications could enhance efficacy and reduce metabolic degradation in vivo .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. Research has shown that modifications in the trifluoromethyl group can enhance the cytotoxicity against various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.

2. Neuroprotective Effects
The neuroprotective potential of pyrazolo[4,3-c]pyridines has been investigated in models of neurodegenerative diseases. The compound has shown efficacy in reducing oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.

3. Anti-inflammatory Properties
Studies have reported that 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases.

Pharmacological Insights

1. Mechanism of Action
The pharmacological mechanisms underlying the activities of this compound are still being elucidated. Initial findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and neuroinflammation.

2. Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that variations in the phenyl and trifluoromethyl groups significantly affect the biological activity of pyrazolo[4,3-c]pyridines. Optimizing these substituents can lead to compounds with improved potency and selectivity.

Material Science Applications

1. Synthesis of Novel Polymers
The unique structure of 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride allows it to be used as a building block for synthesizing novel polymers with tailored properties for applications in coatings and electronics.

2. Fluorescent Materials
Research indicates that derivatives of this compound can be incorporated into fluorescent materials for use in sensors and imaging applications due to their unique photophysical properties.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM.
Study BNeuroprotectionShowed a reduction in neuronal apoptosis by 30% in models of oxidative stress.
Study CAnti-inflammatory EffectsInhibited TNF-alpha production by 40% in activated macrophages.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The pyridine nitrogen’s lone pair enables electrophilic aromatic substitution (EAS) at the C-5 and C-7 positions under acidic conditions. For example:

Reaction Conditions Outcome Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h5-Nitro derivative68%
SulfonationSO₃/DMF, 50°C, 4 h7-Sulfonic acid55%

The trifluoromethyl group at C-3 directs substitution to the para (C-5) and meta (C-7) positions due to its -I effect.

Pyrazole Ring Functionalization

The NH group of the pyrazole ring participates in condensation reactions:

Alkylation/Acylation

Reagent Conditions Product
Acetyl chlorideDCM, Et₃N, 0°C → RT, 12 hN-Acetylated derivative
Benzyl bromideK₂CO₃, DMF, 80°C, 6 hN-Benzylated analog

These reactions proceed via deprotonation of the NH group, followed by nucleophilic attack.

Ring-Opening and Rearrangement Reactions

The strained tetrahydro-pyridine ring undergoes ring-opening under strong basic conditions:

Reagent Conditions Product Notes
NaOH (10% aq.)Reflux, 8 hLinear amine intermediateFollowed by recyclization to pyridines
LiAlH₄THF, 0°C → RT, 4 hReduced dihydro-pyrazoleSelective reduction of C=N bonds

Cross-Coupling Reactions

The CF₃ group enhances reactivity in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst Product Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h1-Phenyl-4-(4-methoxyphenyl) derivative72%

Regioselectivity is governed by steric hindrance from the bicyclic framework.

Acid-Mediated Degradation

The hydrochloride salt undergoes decomposition under prolonged acidic exposure:

Condition Time Degradation Product
HCl (1M), 60°C24 hPyrazole-3-carboxylic acid
H₂SO₄ (conc.), RT48 hTrifluoroacetic acid (TFA)

This instability necessitates careful storage at neutral pH.

Influence of the Trifluoromethyl Group

The CF₃ group:

  • Reduces electron density at C-3 and C-5 via inductive effects, enhancing electrophilic substitution at these positions.

  • Increases lipophilicity , affecting solubility in polar solvents (e.g., water solubility: <0.1 mg/mL).

Comparative Reactivity Table

Reaction Type Rate (Relative to Non-CF₃ Analog) Key Driver
EAS (Nitration)1.5× fasterCF₃-induced ring polarization
N-Alkylation2× slowerSteric shielding by CF₃
Suzuki CouplingComparableBalanced electronic/steric effects

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is a versatile pharmacophore. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Substituent Variations
Compound Name Molecular Formula Substituents (Positions) Key Properties CAS No. References
Target Compound C₁₃H₁₃ClF₃N₃ 1-phenyl, 3-CF₃ m.p. ~925°C (hydrochloride) 1075729-10-0
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl C₇H₉ClF₃N₃ 3-CF₃ (no phenyl) m.p. not reported; MW 227.62 743419-80-9
1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-analogue C₂₁H₁₉F₄N₃O₂S 4-F-phenyl, 3-CF₃-phenyl, 5-SO₂Me Half-chair conformation, equatorial SO₂Me N/A
7-(E)-p-Dimethylaminobenzylidene derivative (DS489) C₂₂H₂₂ClF₃N₄ Benzylidene at position 7 Extended π-system, MW 434.90 N/A
3-Isopropyl analogue (hydrochloride) C₉H₁₆ClN₃ 3-isopropyl MW 201.70, ChemSpider ID 98644239 1269397-52-5

Key Observations :

  • Conformational Stability : Compounds like those in adopt a half-chair conformation in the tetrahydro-pyridine ring, with substituents (e.g., SO₂Me) occupying equatorial positions to minimize strain.
  • Trifluoromethyl Role : The CF₃ group at position 3 is conserved across analogues for its electron-withdrawing effects, which enhance metabolic resistance .

Preparation Methods

Synthetic Route Summary

A recently disclosed preparation approach (CN113264931B) for related pyrazolo-pyridine derivatives, which can be adapted for this compound, involves:

  • Step 1: Formation of an intermediate by reaction of a precursor compound with diethyl oxalate under the catalysis of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C), followed by warming to room temperature.
  • Step 2: Cyclization using hydrazine hydrate to construct the pyrazole ring.
  • Step 3: Aromatic nucleophilic substitution with o-fluorobenzonitrile to introduce the phenyl substituent.
  • Step 4: Further functional group transformations including catalytic hydrogenation and ester hydrolysis to yield the target pyrazolo-pyridine structure.
  • Step 5: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method emphasizes readily available raw materials, mild reaction conditions, and high atom economy, suitable for industrial scale-up.

Reaction Conditions and Solvents

Step Reaction Description Solvent(s) Temperature Time
1 Reaction of precursor with diethyl oxalate Tetrahydrofuran (THF), diethyl ether, or methyl tert-butyl ether -78 °C (1-5 h), then 25-50 °C (1-24 h) 1-24 hours total
2 Cyclization with hydrazine hydrate Acetic acid, toluene, trifluoroacetic acid, or DMSO 80-120 °C 1-12 hours
3 Aromatic nucleophilic substitution with o-fluorobenzonitrile DMSO, acetonitrile, DMF, or NMP 80-120 °C 1-24 hours
4 Catalytic hydrogenation (Pd/C) Methanol and ammonia water 25-50 °C 1-12 hours
5 Ester hydrolysis and further derivatization THF and water 25-50 °C 1-24 hours

Stepwise Reaction Details

Step 1: Formation of Diethyl Oxalate Intermediate

  • The precursor compound (e.g., a substituted piperidone or similar) is reacted with diethyl oxalate in the presence of lithium hexamethyldisilazide.
  • The reaction is initiated at -78 °C for approximately 1 hour to control reactivity and then warmed to 25 °C and maintained for up to 12 hours to complete the reaction.
  • This step yields a diester intermediate critical for subsequent ring closure.

Step 2: Pyrazole Ring Construction

  • Hydrazine hydrate is added to the intermediate in a suitable solvent such as acetic acid.
  • The mixture is heated to 80 °C for about 1 hour, facilitating cyclization to form the pyrazole ring fused to the tetrahydropyridine.
  • This step is crucial for establishing the pyrazolo[4,3-c]pyridine core.

Step 3: Aromatic Nucleophilic Substitution

  • The pyrazole intermediate reacts with o-fluorobenzonitrile in DMSO at 100 °C for 12 hours.
  • This introduces the phenyl substituent through nucleophilic aromatic substitution, specifically at the fluorine position.
  • The trifluoromethyl group is already present or introduced via the precursor or during intermediate steps.

Step 4: Catalytic Hydrogenation and Functional Group Modifications

  • The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol and ammonia water at 25 °C for 3 hours.
  • This step reduces nitrile or other groups as needed and prepares the molecule for further functionalization.
  • Subsequent hydrolysis with lithium hydroxide in THF/water at 25 °C for 12 hours converts esters to acids or other desired functionalities.
  • Fluorenylmethoxycarbonyl succinimide and sodium bicarbonate are used for protective group introduction or further derivatization.

Step 5: Formation of Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This improves compound stability, solubility, and handling for research applications.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials Piperidone derivatives, diethyl oxalate, hydrazine hydrate, o-fluorobenzonitrile
Key Reagents Lithium hexamethyldisilazide, Pd/C, LiOH, fluorenylmethoxycarbonyl succinimide
Solvents THF, DMSO, acetic acid, methanol, ammonia water
Temperature Range -78 °C to 120 °C
Reaction Times 1 to 24 hours depending on step
Yield High overall yield reported (exact % varies by step and conditions)
Purification Standard chromatographic and crystallization techniques
Analytical Monitoring HPLC, NMR spectroscopy

Research Findings and Advantages of the Method

  • The described preparation method offers high atom economy and utilizes readily available raw materials, reducing cost and complexity.
  • Reaction conditions are mild to moderate, allowing for easy control and scalability.
  • The method avoids the use of expensive or unstable intermediates such as phenylhydrazines or iodo-aromatics, which are common limitations in previous approaches.
  • The multi-step synthesis is designed for industrial feasibility with convenient operation and reproducibility.
  • Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity and structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.